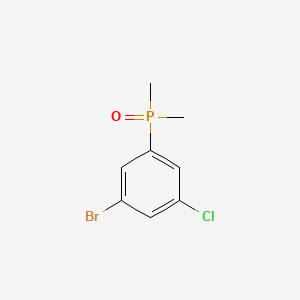
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H9BrClOP and a molecular weight of 267.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and a phosphine oxide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (3-Bromo-5-chlorophenyl)dimethylphosphine oxide typically involves the reaction of 3-bromo-5-chlorophenylmagnesium bromide with dimethylphosphinic chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphinic chloride. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates under strong oxidizing conditions.
Reduction: The bromine and chlorine substituents on the phenyl ring can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Applications De Recherche Scientifique
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromine and chlorine substituents can participate in halogen bonding, which can affect the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
(3-Bromo-5-chlorophenyl)dimethylphosphine oxide can be compared with other similar compounds, such as:
(3-Bromo-5-chlorophenyl)phosphine oxide: Lacks the dimethyl groups, which can affect its reactivity and binding properties.
(3-Bromo-5-chlorophenyl)diphenylphosphine oxide: Contains phenyl groups instead of methyl groups, which can influence its solubility and steric properties.
(3-Bromo-5-chlorophenyl)dimethylphosphine sulfide: Contains a sulfur atom instead of an oxygen atom, which can alter its chemical reactivity and biological activity.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, which make it valuable in various research applications.
Propriétés
Formule moléculaire |
C8H9BrClOP |
|---|---|
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H9BrClOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
Clé InChI |
HSLQXRSLDLWNLU-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC(=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


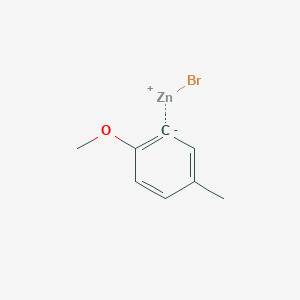
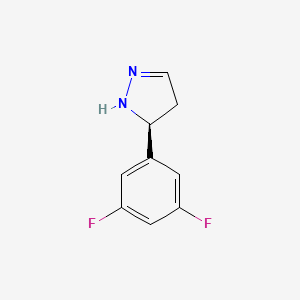
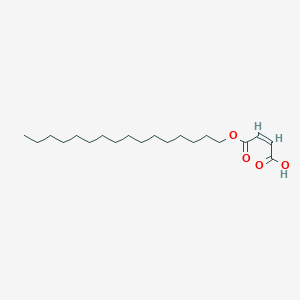
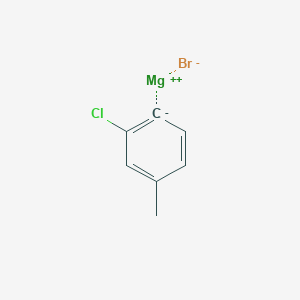
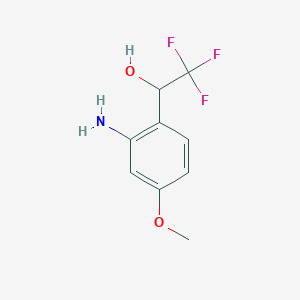

![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-Ethoxy-3-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14896848.png)
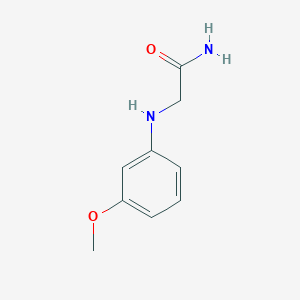

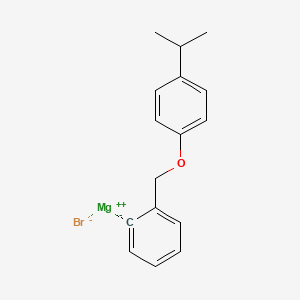
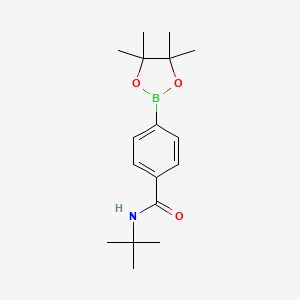
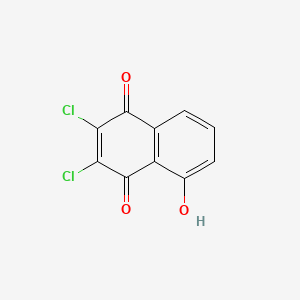
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)
